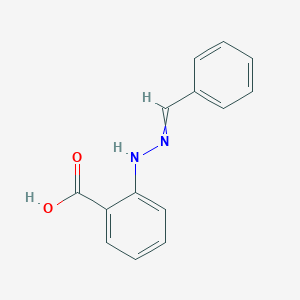
(E)-2-(2-BENZYLIDENEHYDRAZINYL)BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(N’-Benzylidene-hydrazino)-benzoic acid is a Schiff base compound derived from the condensation of benzohydrazide and benzaldehyde. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-Benzylidene-hydrazino)-benzoic acid typically involves the reaction of benzohydrazide with benzaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in ethanol under reflux conditions for about 4 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for 2-(N’-Benzylidene-hydrazino)-benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(N’-Benzylidene-hydrazino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction would produce the corresponding amine derivative.
科学的研究の応用
2-(N’-Benzylidene-hydrazino)-benzoic acid has several applications in scientific research:
Industry: The compound can be used in the synthesis of other organic compounds and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-(N’-Benzylidene-hydrazino)-benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The Schiff base can also undergo hydrolysis to release the parent hydrazide and aldehyde, which may have their own biological activities .
類似化合物との比較
Similar Compounds
N’-Benzylidene-benzohydrazide: Similar in structure but lacks the carboxylic acid group.
2-(N’-Benzylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one: Contains a quinazolinone ring, offering different biological activities.
Uniqueness
2-(N’-Benzylidene-hydrazino)-benzoic acid is unique due to its combination of a Schiff base with a carboxylic acid group, which enhances its ability to form stable complexes with metal ions and provides additional sites for chemical modification.
特性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
2-(2-benzylidenehydrazinyl)benzoic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,(H,17,18) |
InChIキー |
JWHPRNIQGLRBPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













